molecular formula C12H15ClN2 B586102 Detomidine-13C,15N2 Hydrochloride CAS No. 1391052-98-4

Detomidine-13C,15N2 Hydrochloride

Cat. No. B586102
CAS RN: 1391052-98-4
M. Wt: 225.695
InChI Key: OIWRDXKNDCJZSM-BGIYLATFSA-N
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Description

Detomidine-13C,15N2 Hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C11(13C)H14(15N)2•HCl and a molecular weight of 225.69 .

Mechanism of Action

Detomidine, the unlabelled analogue of Detomidine-13C,15N2 Hydrochloride, is an α2-adrenergic agonist . It’s used as a large animal sedative, primarily in horses . α2-adrenergic agonists produce dose-dependent sedative and analgesic effects, mediated by activation of α2 catecholamine receptors, thus inducing a negative feedback response, reducing production of excitatory neurotransmitters .

Safety and Hazards

Detomidine, the unlabelled analogue of Detomidine-13C,15N2 Hydrochloride, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s harmful if swallowed, in contact with skin, or if inhaled .

properties

{ "Design of the Synthesis Pathway": "Detomidine-13C,15N2 Hydrochloride can be synthesized by introducing the stable isotopes of carbon-13 and nitrogen-15 into the molecule during the synthesis of the parent compound, detomidine hydrochloride. The synthesis pathway involves the use of labeled starting materials and specific reactions to incorporate the isotopes into the final product.", "Starting Materials": [ "Detomidine Hydrochloride", "Sodium 13C-labeled acetate", "15N-labeled ammonia", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve detomidine hydrochloride in ethanol", "Step 2: Add sodium 13C-labeled acetate to the solution and stir for several hours to allow for incorporation of the labeled carbon into the molecule", "Step 3: Remove the solvent by evaporation and dissolve the residue in water", "Step 4: Add 15N-labeled ammonia to the solution and adjust the pH to 4-5 using hydrochloric acid", "Step 5: Heat the reaction mixture to 50-60°C for several hours to allow for incorporation of the labeled nitrogen into the molecule", "Step 6: Adjust the pH to 7-8 using sodium hydroxide", "Step 7: Remove the solvent by evaporation and purify the product using standard chromatographic techniques", "Step 8: Obtain Detomidine-13C,15N2 Hydrochloride as a final product" ] }

CAS RN

1391052-98-4

Product Name

Detomidine-13C,15N2 Hydrochloride

Molecular Formula

C12H15ClN2

Molecular Weight

225.695

IUPAC Name

5-[(2,3-dimethylphenyl)methyl]-1H-imidazole;hydrochloride

InChI

InChI=1S/C12H14N2.ClH/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12;/h3-5,7-8H,6H2,1-2H3,(H,13,14);1H/i8+1,13+1,14+1;

InChI Key

OIWRDXKNDCJZSM-BGIYLATFSA-N

SMILES

CC1=C(C(=CC=C1)CC2=CN=CN2)C.Cl

synonyms

5-[(2,3-Dimethylphenyl)methyl]-1H-imidazole-13C,15N2 Hydrochloride;  4-[(2,3-Dimethylphenyl)methyl]-1H-imidazole-13C,15N2 Monohydrochloride;  Domosedan-13C,15N2 ;  Dormosedan-13C,15N2 ;  MPV 253AII-13C,15N2 ; 

Origin of Product

United States

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